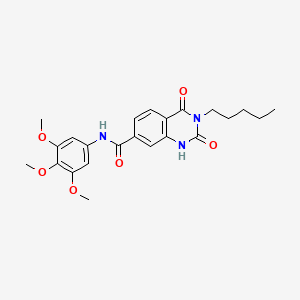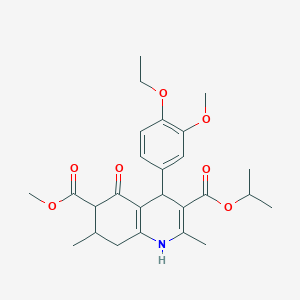![molecular formula C19H16BrN3O B11448300 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448300.png)
6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a 2-aminopyridine derivative with an appropriate aldehyde or ketone.
Substitution with 2,6-dimethylphenyl group: This step involves the use of a suitable aryl halide and a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the furan-2-yl group: This can be achieved through a similar cross-coupling reaction or via direct substitution using a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- 6-fluoro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- 6-iodo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
The uniqueness of 6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can affect its electronic properties and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C19H16BrN3O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3O/c1-12-5-3-6-13(2)17(12)22-19-18(15-7-4-10-24-15)21-16-9-8-14(20)11-23(16)19/h3-11,22H,1-2H3 |
InChI Key |
ZDRMWOTURJBSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide](/img/structure/B11448225.png)
![N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11448231.png)
![N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11448233.png)
![9-(3,4-difluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11448239.png)
![ethyl 7-(2-methoxyethyl)-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448244.png)
![Methyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11448249.png)
![3,4-dimethoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11448251.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448281.png)
![Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11448282.png)

![2-(benzylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448288.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448295.png)
